molecular formula C15H13FO4 B1456123 3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid CAS No. 1261895-15-1

3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid

Cat. No. B1456123
CAS RN: 1261895-15-1
M. Wt: 276.26 g/mol
InChI Key: IEUPEXRMIRIGQH-UHFFFAOYSA-N
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Description

“3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “(3,4-Dimethoxyphenyl)acetic acid” has a melting point of 96 - 99 °C, and it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various derivatives of 3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid to explore their biological activities. For instance, derivatives have been investigated for their herbicidal properties, indicating potential agricultural applications. The synthesis involves reactions with other chemical entities, resulting in compounds that exhibit significant activity against certain plant pathogens and weeds (Liu Chang-chun, 2006).

Antitumor Activity

Some derivatives of 3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid, specifically benzothiazoles, have shown potent antitumor activities against various cancer cell lines, including lung, colon, and breast cancer. The synthesis of these derivatives follows a specific pathway, resulting in compounds with highly selective and potent inhibitory effects on tumor proliferation. This line of research offers potential pathways for developing new anticancer drugs (Catriona G Mortimer et al., 2006).

Advanced Material Synthesis

The compound and its derivatives are also utilized in the synthesis of advanced materials. For instance, continuous-flow processes have been developed for the efficient formation of C–C bonds, crucial for producing intermediates for pharmaceuticals like Floxacin. Such methodologies offer advantages in terms of safety, environmental friendliness, and efficiency, highlighting the compound's role in facilitating green chemistry practices (Shaozheng Guo et al., 2020).

Receptor Affinity and Antagonism

Research into the affinity of derivatives at serotonin receptors has revealed potential neurological applications. Specific modifications of the 3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid structure have resulted in compounds with high affinity for 5-HT2A receptors, suggesting possible uses in treating neurological disorders or as tools in neuroscience research (F. Claudi et al., 1999).

Antimicrobial Activity

Derivatives of 3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid have also been explored for their antimicrobial properties. Synthesis of new oxadiazole derivatives has demonstrated potential activity against various microbial strains, indicating the compound's utility in developing new antimicrobial agents (K. Mohana, 2013).

Safety And Hazards

“(3,4-Dimethoxyphenyl)acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-12-3-4-13(14(8-12)20-2)9-5-10(15(17)18)7-11(16)6-9/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUPEXRMIRIGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690799
Record name 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid

CAS RN

1261895-15-1
Record name 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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